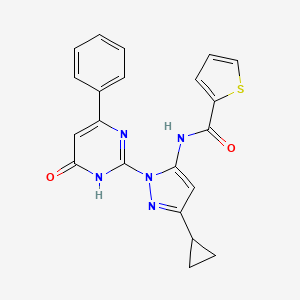

N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H17N5O2S and its molecular weight is 403.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining several heterocyclic moieties, which are known to influence biological activity. The presence of the thiophene ring and the pyrazole scaffold is significant as these structures are often linked to various pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines. A notable example includes a pyrazole derivative that exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

2. Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For example, certain pyrazole analogs were evaluated for their ability to stabilize human red blood cell membranes, demonstrating anti-inflammatory effects at various concentrations (100 µg, 500 µg, 1000 µg) . This mechanism could be relevant for this compound.

3. Antioxidant Activity

Antioxidant properties are vital for mitigating oxidative stress-related diseases. Compounds similar to N-(3-cyclopropyl...) have shown promising results in scavenging reactive oxygen species (ROS). For instance, certain derivatives were reported to exhibit higher antioxidant activity than standard ascorbic acid . This suggests that N-(3-cyclopropyl...) may also possess significant antioxidant capabilities.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

Inhibition of Key Enzymes

Pyrazole derivatives often act as inhibitors of enzymes involved in inflammatory pathways and cancer progression. The inhibition of COX enzymes and other related pathways can lead to reduced inflammation and tumor growth.

Receptor Binding

Molecular docking studies indicate that pyrazole derivatives can effectively bind to various biological targets, including cyclooxygenase and farnesyl transferase receptors . This binding affinity is crucial for their therapeutic effects.

Case Studies

Several studies have investigated compounds structurally related to N-(3-cyclopropyl...). For example:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Tewari et al. (2014) | 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-pyrazole | EGFR Inhibition | 0.07 µM |

| Brullo et al. (2012) | N-(4-fluorophenyl)-2,3-dihydro-imidazo[1,2-b]pyrazole | Anti-inflammatory | IC50: 3.8 nM |

| Recent Findings | Various pyrazole derivatives | Antioxidant | IC50: 28.23 μg/mL |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure that includes a thiophene ring, a pyrazole moiety, and a pyrimidine derivative. Its molecular formula is C19H20N4O2S, with a molecular weight of approximately 364.46 g/mol. The intricate arrangement of functional groups contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

The mechanism of action appears to involve the induction of apoptosis and the inhibition of tumor growth through modulation of key signaling pathways associated with cancer progression .

Immunomodulatory Effects

The compound has shown promise in modulating immune responses, particularly through the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune tolerance during cancer and infectious diseases. By inhibiting IDO, this compound may enhance the effectiveness of existing cancer therapies and counteract tumor-induced immunosuppression .

Case Study 1: Inhibition of IDO Activity

A study demonstrated that N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide effectively inhibited IDO activity in vitro. The results indicated that treatment with this compound led to increased levels of tryptophan and decreased kynurenine levels in cell cultures, suggesting a reversal of IDO-mediated immunosuppression .

Case Study 2: Anticancer Efficacy in Vivo

In vivo experiments using xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The study reported a notable decrease in cell proliferation markers and an increase in apoptotic cell death within the tumors treated with the compound .

Potential Applications in Drug Development

Given its multifaceted biological activities, this compound holds potential as a lead compound for developing new therapeutics targeting:

- Cancer : As an adjunct therapy alongside traditional treatments.

- Immunotherapy : To enhance immune responses against tumors or during chronic infections.

Análisis De Reacciones Químicas

Amide Bond Formation and Functionalization

The thiophene-2-carboxamide group participates in coupling reactions and substitutions. Key methodologies include:

Synthetic Pathways for Thiophene-Pyrazole Amides

-

The low yield in TiCl₄-mediated reactions suggests steric hindrance from the cyclopropyl and phenyl groups .

-

DMAP improves nucleophilicity of the pyrazole amine, enhancing coupling efficiency .

Pyrazole Ring Modifications

The pyrazole core undergoes regioselective transformations:

Cyclocondensation and Regioselectivity

-

Hydrazine derivatives react with acetylenic ketones to form pyrazoles, but regioselectivity challenges persist (e.g., 3:2 isomer ratios in phenylhydrazine reactions) .

-

Copper triflate catalysts enable regiocontrol in trifluoromethylpyrazole synthesis, a strategy applicable to the cyclopropyl-substituted pyrazole here .

Oxidative Aromatization

Pyrazoline intermediates (e.g., 31 in Scheme 10 ) oxidize to pyrazoles under catalytic conditions:

-

Catalysts: Cu(OTf)₂/[bmim]PF₆

-

Yield: 82%

Dihydropyrimidinone Reactivity

The 6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl group is prone to:

Tautomerization and Oxidation

-

Exists in equilibrium between lactam (keto) and enol forms, influencing hydrogen-bonding interactions.

-

Oxidizes to pyrimidinone derivatives under mild conditions (e.g., H₂O₂/Fe³⁺).

Nucleophilic Substitution

-

The C-2 position reacts with amines or alcohols in basic ethanol, enabling functional group diversification .

Thiophene Ring Reactions

The thiophene moiety undergoes electrophilic substitutions:

Halogenation and Cross-Coupling

-

Bromination at C-5 (using NBS) facilitates Suzuki-Miyaura couplings for biaryl synthesis .

| Reaction | Conditions | Product |

|------------------------------|-------------------------------------|------------------------------------|

| Bromination | NBS in DMF, 0°C → RT | 5-bromothiophene-carboxamide |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene/water | Biaryl derivatives |

Catalytic Cycloadditions

The compound’s heterocycles participate in 1,3-dipolar cycloadditions:

Pyrazole-Dihydropyrimidine Interactions

-

Zinc triflate catalyzes cycloadditions between diazoacetates and alkynes, forming fused pyrazole-pyrimidine systems .

-

Example: Ethyl diazoacetate + phenylpropargyl → pyrazole-carboxylate (89% yield) .

Hydrolytic Degradation

-

The amide bond hydrolyzes under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions, yielding thiophene-2-carboxylic acid and pyrazole-amine fragments .

-

Degradation rates correlate with pH:

pH Half-life (h) 1.2 8.3 7.4 72.1

Comparative Reactivity Table

Case Studies in Optimization

Propiedades

IUPAC Name |

N-[5-cyclopropyl-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2S/c27-19-12-15(13-5-2-1-3-6-13)22-21(24-19)26-18(11-16(25-26)14-8-9-14)23-20(28)17-7-4-10-29-17/h1-7,10-12,14H,8-9H2,(H,23,28)(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDCWRJKFHDBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)NC(=O)C3=CC=CS3)C4=NC(=CC(=O)N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.